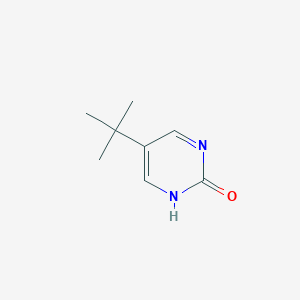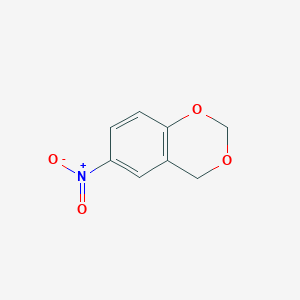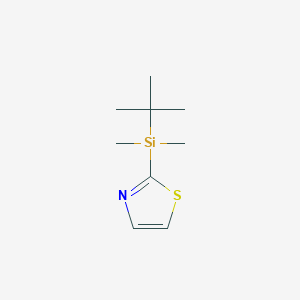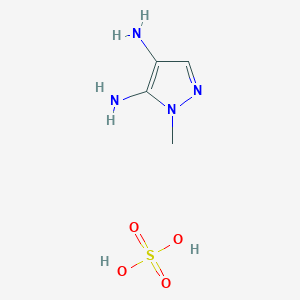![molecular formula C10H15NO B144804 1-[(2R)-2-Ethynylazepan-1-yl]ethanone CAS No. 128960-05-4](/img/structure/B144804.png)
1-[(2R)-2-Ethynylazepan-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-2-Ethynylazepan-1-yl]ethanone, also known as EAE, is a chemical compound that has been used in scientific research for a variety of purposes.
Wissenschaftliche Forschungsanwendungen
1-[(2R)-2-Ethynylazepan-1-yl]ethanone has been used in a variety of scientific research applications, including as a tool for studying the role of GABA receptors in the brain. It has also been used to investigate the effects of GABAergic drugs on the central nervous system, as well as to study the pharmacology of GABA receptors.
Wirkmechanismus
1-[(2R)-2-Ethynylazepan-1-yl]ethanone acts as a selective and potent antagonist of the GABA receptor. It binds to the receptor and blocks the action of GABA, which is an inhibitory neurotransmitter in the brain. This results in an increase in neuronal excitability and can lead to seizures and other neurological effects.
Biochemical and Physiological Effects
1-[(2R)-2-Ethynylazepan-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects, including the induction of seizures and convulsions in animals. It has also been shown to increase the release of dopamine in the brain, which may be related to its effects on the GABA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2R)-2-Ethynylazepan-1-yl]ethanone is a useful tool for studying the role of GABA receptors in the brain and for investigating the effects of GABAergic drugs. However, its use is limited by its potential toxicity and the fact that it can induce seizures in animals. It is also important to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 1-[(2R)-2-Ethynylazepan-1-yl]ethanone. One area of interest is the development of new drugs that target the GABA receptor and that may have therapeutic applications in the treatment of neurological disorders. Another area of interest is the investigation of the role of GABA receptors in the development and progression of various diseases, including epilepsy and Parkinson's disease.
In conclusion, 1-[(2R)-2-Ethynylazepan-1-yl]ethanone is a chemical compound that has been used in scientific research for a variety of purposes. Its use as a tool for studying the role of GABA receptors in the brain has provided valuable insights into the pharmacology of these receptors and their potential as therapeutic targets. While there are limitations to its use, the potential future directions for research involving 1-[(2R)-2-Ethynylazepan-1-yl]ethanone are numerous and exciting.
Synthesemethoden
The synthesis of 1-[(2R)-2-Ethynylazepan-1-yl]ethanone involves the reaction of 2-aminooct-6-ynoic acid with acetic anhydride to form the corresponding N-acetyl derivative. This product is then treated with sodium hydride and 2-bromoethanol to yield 1-[(2R)-2-Ethynylazepan-1-yl]ethanone.
Eigenschaften
CAS-Nummer |
128960-05-4 |
|---|---|
Produktname |
1-[(2R)-2-Ethynylazepan-1-yl]ethanone |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-[(2R)-2-ethynylazepan-1-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-10-7-5-4-6-8-11(10)9(2)12/h1,10H,4-8H2,2H3/t10-/m0/s1 |
InChI-Schlüssel |
ZCWSFIIJZBUQQQ-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)N1CCCCC[C@@H]1C#C |
SMILES |
CC(=O)N1CCCCCC1C#C |
Kanonische SMILES |
CC(=O)N1CCCCCC1C#C |
Synonyme |
1H-Azepine, 1-acetyl-2-ethynylhexahydro-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)
